molecular formula C13H13NO2S B2816091 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine CAS No. 893735-88-1

4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine

Cat. No.: B2816091
CAS No.: 893735-88-1
M. Wt: 247.31
InChI Key: WLBQXDAOSUICIW-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 4'-position and an amino (-NH₂) group at the 3-position of the biphenyl scaffold. The methylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

This compound is of interest in medicinal chemistry and materials science due to the sulfonyl group’s ability to participate in hydrogen bonding and enhance metabolic stability. Applications may include serving as an intermediate in drug discovery or as a ligand in catalytic systems.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBQXDAOSUICIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the biphenyl core.

    Sulfonation: The biphenyl compound undergoes sulfonation to introduce the methylsulfonyl group at the 4’ position. This step often involves the use of reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Amination: The final step involves the introduction of the amine group at the 3 position. This can be achieved through various methods, including nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted biphenyl amines.

Scientific Research Applications

4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form hydrogen bonds and other interactions with active sites, while the amine group can participate in nucleophilic attacks. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural and physicochemical differences between 4'-(methylsulfonyl)[1,1'-biphenyl]-3-amine and analogous biphenyl amines:

Compound Name Substituents Melting Point (°C) Yield Key Properties References
4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine 4'-SO₂CH₃, 3-NH₂ Not reported Not reported High polarity due to -SO₂CH₃; potential for H-bonding and metabolic stability.
N-Benzyl-4'-nitro-[1,1'-biphenyl]-3-amine (3ia) 4'-NO₂, 3-NH(Bn), 5-oxadiazole Not reported 72% Orange powder; nitro group enhances reactivity in electrophilic substitutions.
N-Benzyl-4'-methoxy-[1,1'-biphenyl]-3-amine (3ha) 4'-OCH₃, 3-NH(Bn), 5-oxadiazole Not reported 77% White powder; methoxy group increases electron density and solubility.
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride 3'-F, 4-NH₂ (HCl salt) Not reported Not reported Hydrochloride salt improves crystallinity; fluorine enhances bioavailability.
3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine derivatives 3'-CF₃, 3-NH₂ Not reported 49–53% Trifluoromethyl group imparts lipophilicity and metabolic resistance.
4'-Chloro-[1,1'-biphenyl]-4-amine 4'-Cl, 4-NH₂ Not reported Not reported Chlorine provides steric bulk and moderate electron withdrawal.
Key Observations:
  • Solubility: Methoxy (-OCH₃) and morpholine substituents (e.g., 3db in ) improve solubility in polar solvents, whereas lipophilic groups like trifluoromethyl enhance membrane permeability .
  • Synthetic Yields: Yields for biphenyl amines vary widely (18–94%), influenced by substituent steric effects and reaction conditions. For example, oxadiazole-containing derivatives (e.g., 3aa in ) achieve 73% yield via recrystallization .

Reactivity and Functionalization

  • Amine Reactivity: The 3-amino group in 4'-(methylsulfonyl)[1,1'-biphenyl]-3-amine is less nucleophilic compared to derivatives with electron-donating groups (e.g., 4'-methoxy in 3ha). This property can be leveraged in selective functionalization, such as sulfonamide formation (as in ) .
  • Suzuki Coupling: Biphenyl amines with boronic acid substituents (e.g., ) are common intermediates in cross-coupling reactions. The methylsulfonyl group may direct regioselectivity in such reactions .

Biological Activity

4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a methylsulfonyl group and an amine functional group, which are crucial for its biological activity. The presence of these functional groups enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

The biological activity of 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : Compounds with sulfonyl groups often exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation in vitro by modulating pro-inflammatory cytokines such as TNF-α and IL-6.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity Type Effect References
Anti-inflammatoryInhibition of TNF-α production
AntioxidantReduction of oxidative stress
AnticancerInhibition of cell proliferation

Case Studies

Several studies have explored the biological activity of compounds related to 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that a related sulfonamide compound significantly reduced inflammation in a murine model by inhibiting NF-κB signaling pathways. This suggests that 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine could exert similar effects through its structural characteristics.
  • Anticancer Activity Investigation :
    • Research on structurally similar biphenyl compounds revealed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116), indicating potential efficacy for 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine in cancer therapy.

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